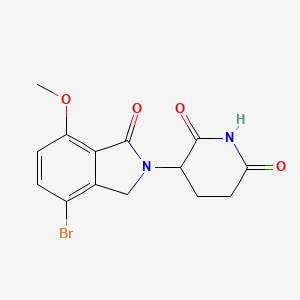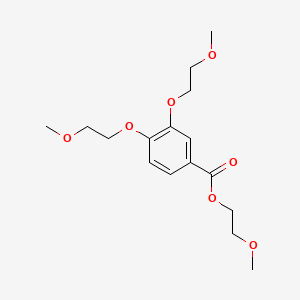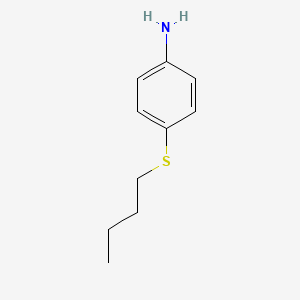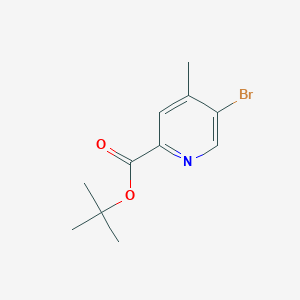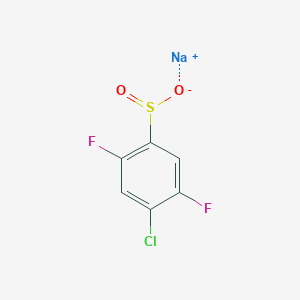
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt typically involves the chlorination and fluorination of a benzene derivative, followed by the introduction of a sulfinic acid group. One common method includes the reaction of 4-chloro-2,5-difluorobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions to form the sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in anhydrous solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: 4-Chloro-2,5-difluorobenzenesulfonic acid sodium salt.
Reduction: 4-Chloro-2,5-difluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s reactivity and specificity towards certain molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzenesulfonic acid
- 4-Chloro-2,5-difluorobenzenesulfide
Uniqueness
Compared to similar compounds, 4-Chloro-2,5-difluorobenzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity and applications. While 4-Chloro-2,5-difluorobenzoic acid and 4-Chloro-2,5-difluorobenzenesulfonic acid are primarily used in different contexts, the sulfinic acid group in the sodium salt variant allows for specific interactions in both chemical and biological systems.
Propiedades
Fórmula molecular |
C6H2ClF2NaO2S |
|---|---|
Peso molecular |
234.58 g/mol |
Nombre IUPAC |
sodium;4-chloro-2,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3ClF2O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
Clave InChI |
KRFQIQJRHJWRLT-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)[O-])F)Cl)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


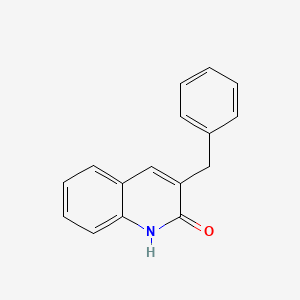
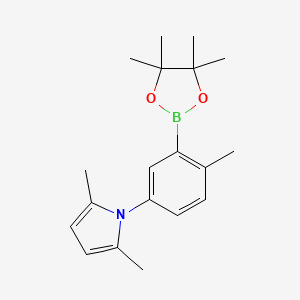
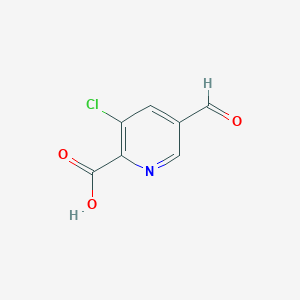
![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)

![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
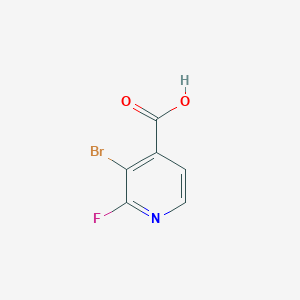

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
